5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine
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Overview
Description
5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine: is a chemical compound with the molecular formula C38H54Br2N2S3 and a molecular weight of 794.852 g/mol . This compound is known for its unique structure, which includes brominated thiophene and thieno[3,4-B]pyrazine moieties. It is primarily used in scientific research, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine typically involves multiple steps, starting with the bromination of thiophene derivatives. The key steps include:
Bromination: Thiophene derivatives are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated thiophene derivatives are then coupled with thieno[3,4-B]pyrazine using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophene and thieno[3,4-B]pyrazine moieties can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can modify the electronic properties of the compound .
Scientific Research Applications
Chemistry: 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. It is particularly valuable in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are being explored for their potential use in bioelectronics and as components in biosensors .
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. It is also employed in the development of new materials for flexible electronics and wearable devices .
Mechanism of Action
The mechanism of action of 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the specific application. Its molecular structure allows for efficient charge transport and strong π-π stacking interactions, which are crucial for its performance in electronic devices .
Comparison with Similar Compounds
- 5,8-Bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness: 5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine is unique due to its specific combination of brominated thiophene and thieno[3,4-B]pyrazine moieties. This structure provides distinct electronic properties, making it highly valuable for applications in organic electronics. Its long alkyl chains also enhance solubility and processability, which are advantageous for industrial applications .
Properties
CAS No. |
918298-60-9 |
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Molecular Formula |
C38H54Br2N2S3 |
Molecular Weight |
794.9 g/mol |
IUPAC Name |
5,7-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C38H54Br2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-31(39)43-35(29)37-33-34(42-26-25-41-33)38(45-37)36-30(28-32(40)44-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChI Key |
HKGGEAMBHSHZJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)Br)C2=C3C(=C(S2)C4=C(C=C(S4)Br)CCCCCCCCCCCC)N=CC=N3 |
Origin of Product |
United States |
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